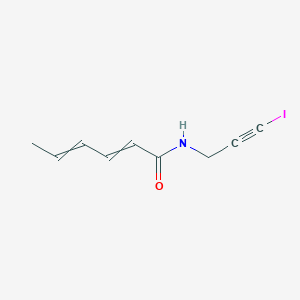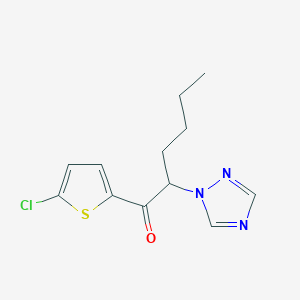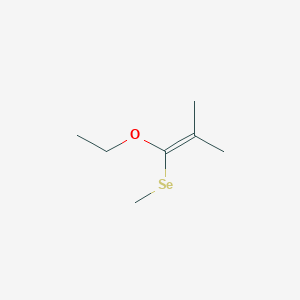
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H4SiO4+4C7H16O→C16H36O4Si+4H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.
Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Silicic acid and 1,1-dimethylpentanol.
Oxidation: Silicon dioxide and oxidation products of the organic groups.
Substitution: New ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.
Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.
Uniqueness
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
63449-47-8 |
|---|---|
Molekularformel |
C28H60O4Si |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
tetrakis(2-methylhexan-2-yl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3 |
InChI-Schlüssel |
NLIBZFFYKXCPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)

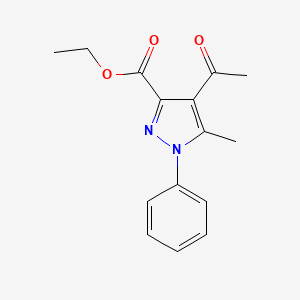
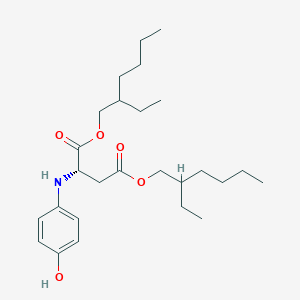
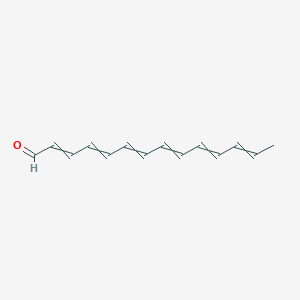
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
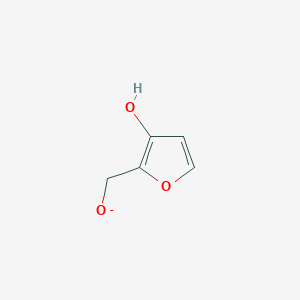
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
